3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile and valuable in various fields of research and industry .
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of ethanol as a solvent and a catalyst such as piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anti-cancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid can be compared with other benzothiazole derivatives, such as:
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its potent antibacterial activity.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Exhibits a broad spectrum of pharmaceutical activities, including anti-tumor and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-17(16(19)20,12-7-3-2-4-8-12)11-15-18-13-9-5-6-10-14(13)21-15/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXWVCTRPQMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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